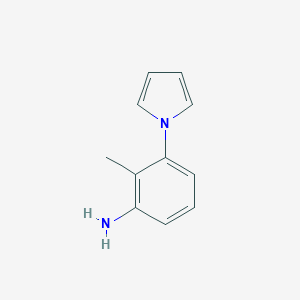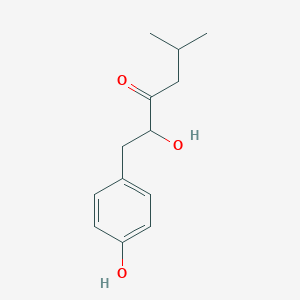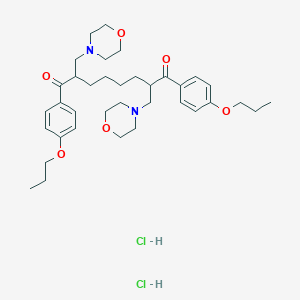
2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-propoxyphenyl)-1,8-octanedione dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-propoxyphenyl)-1,8-octanedione dihydrochloride, commonly known as BAPTA-AM, is a synthetic compound that is widely used in scientific research. It belongs to the family of intracellular calcium chelators and is primarily used to study the role of calcium in various cellular processes. BAPTA-AM has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research.
Wirkmechanismus
BAPTA-AM works by chelating intracellular calcium ions and preventing their binding to calcium-dependent proteins. It has a high affinity for calcium ions and can rapidly bind to them, thereby reducing their concentration in the cytosol. This results in the inhibition of calcium-dependent processes such as enzyme activation, gene expression, and apoptosis. BAPTA-AM is also known to inhibit the release of calcium from intracellular stores such as the endoplasmic reticulum and the mitochondria.
Biochemische Und Physiologische Effekte
BAPTA-AM has several biochemical and physiological effects, including the inhibition of calcium-dependent processes such as enzyme activation, gene expression, and apoptosis. It has also been shown to inhibit the release of calcium from intracellular stores such as the endoplasmic reticulum and the mitochondria. BAPTA-AM has neuroprotective effects and has been shown to improve cognitive function in various models of neurodegenerative diseases. It also has anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
BAPTA-AM has several advantages for lab experiments, including its high affinity for calcium ions, its lipophilicity, and its cell permeability. It is also stable in solution and can be stored at room temperature. BAPTA-AM has some limitations, including its potential toxicity at high concentrations and its non-specific binding to other metal ions such as magnesium and zinc. It also has a short half-life in cells and needs to be reloaded frequently.
Zukünftige Richtungen
There are several future directions for research on BAPTA-AM. One area of research is the development of more specific calcium chelators that can selectively target different calcium-dependent processes. Another area of research is the development of BAPTA-AM analogs that have improved stability and cell permeability. BAPTA-AM is also being studied for its potential therapeutic applications in neurodegenerative diseases, cancer, and inflammation. Finally, BAPTA-AM is being used in combination with other compounds to study their synergistic effects on cellular processes.
Synthesemethoden
BAPTA-AM is synthesized by reacting BAPTA with acetoxymethyl (AM) ester. BAPTA is a calcium chelator that has two carboxylic acid groups and two nitrogen atoms. The AM ester group is added to BAPTA to make it more lipophilic and cell-permeable. The synthesis of BAPTA-AM involves the reaction of BAPTA with AM ester in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) or DMF (dimethylformamide). The resulting compound is a dihydrochloride salt of BAPTA-AM.
Wissenschaftliche Forschungsanwendungen
BAPTA-AM is widely used in scientific research to study the role of calcium in various cellular processes such as cell signaling, gene expression, and apoptosis. It is used to chelate intracellular calcium ions and to inhibit calcium-dependent processes. BAPTA-AM is also used to study the role of calcium in neuronal excitability, synaptic transmission, and plasticity. It has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
138371-23-0 |
|---|---|
Produktname |
2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-propoxyphenyl)-1,8-octanedione dihydrochloride |
Molekularformel |
C36H54Cl2N2O6 |
Molekulargewicht |
681.7 g/mol |
IUPAC-Name |
2,7-bis(morpholin-4-ylmethyl)-1,8-bis(4-propoxyphenyl)octane-1,8-dione;dihydrochloride |
InChI |
InChI=1S/C36H52N2O6.2ClH/c1-3-21-43-33-13-9-29(10-14-33)35(39)31(27-37-17-23-41-24-18-37)7-5-6-8-32(28-38-19-25-42-26-20-38)36(40)30-11-15-34(16-12-30)44-22-4-2;;/h9-16,31-32H,3-8,17-28H2,1-2H3;2*1H |
InChI-Schlüssel |
ZRUAXZJJLMPJDW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(CCCCC(CN2CCOCC2)C(=O)C3=CC=C(C=C3)OCCC)CN4CCOCC4.Cl.Cl |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(CCCCC(CN2CCOCC2)C(=O)C3=CC=C(C=C3)OCCC)CN4CCOCC4.Cl.Cl |
Synonyme |
2,7-bis(morpholin-4-ylmethyl)-1,8-bis(4-propoxyphenyl)octane-1,8-dione dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



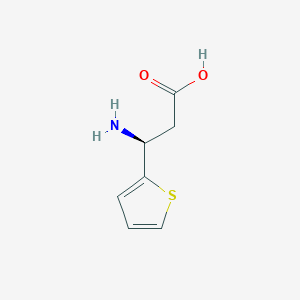
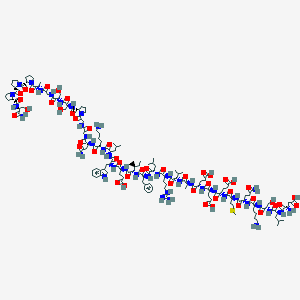
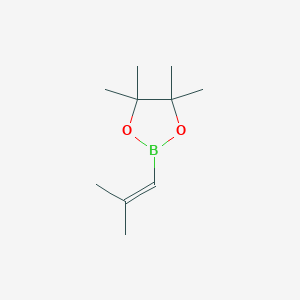
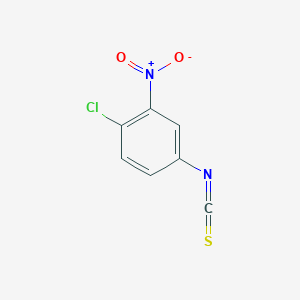
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)

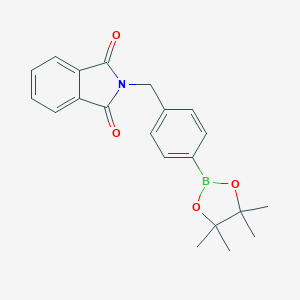
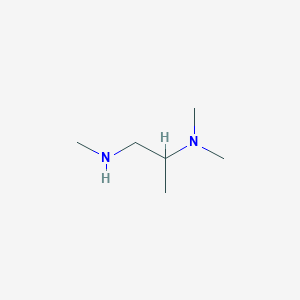
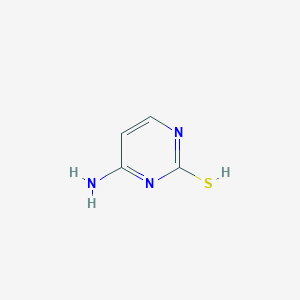
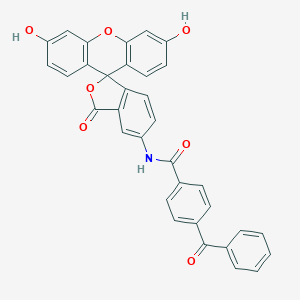
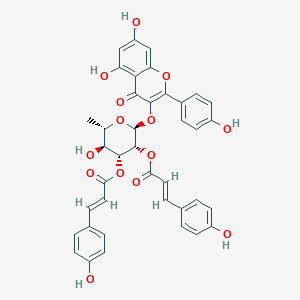
![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)
